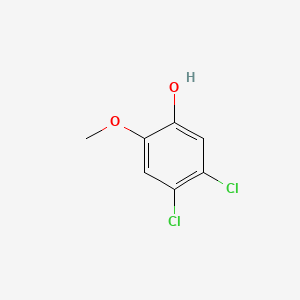

4,5-Dichloroguaiacol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAFFTHBNFBVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022192 | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460-49-3, 65724-16-5 | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLOROGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE34XAW6L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for 4,5-Dichloroguaiacol

CAS Number: 2460-49-3

This technical guide provides a comprehensive overview of 4,5-Dichloroguaiacol, a chlorinated organic compound. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, analytical methodologies, and known biological context.

Chemical and Physical Properties

This compound is a chlorinated derivative of guaiacol. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O₂ |

| Molecular Weight | 193.03 g/mol |

| Melting Point | 72-73 °C |

| Boiling Point | 276.73 °C (rough estimate) |

| Density | 1.3883 g/cm³ (rough estimate) |

| pKa | 8.58 ± 0.23 (Predicted) |

| Bioconcentration Factor | 107.15 |

| Biological Half-Life | 0.71 Days |

Environmental Significance

This compound has been identified as a component of effluents from pulp and paper mills that utilize chlorine-based bleaching processes. Its presence in the environment is a marker for industrial discharge from these sources.

Biological Activity and Toxicological Information

Detailed studies on the specific biological activity and mechanism of action of this compound in the context of drug development are not extensively available in publicly accessible literature. Its primary characterization has been within the scope of environmental monitoring.

Genotoxicity Assessment

While specific genotoxicity data for this compound is limited, a standard approach to assess the genotoxic potential of a compound involves a battery of in vitro and in vivo tests.

General Experimental Protocol for In Vitro Micronucleus Test:

A common method to evaluate chromosomal damage is the in vitro micronucleus assay.

-

Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are cultured in appropriate media.

-

Exposure: Cells are treated with a range of concentrations of the test compound (e.g., this compound) with and without a metabolic activation system (S9 mix) for a defined period (e.g., 3-6 hours).

-

Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

-

Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in micronuclei frequency compared to the control group indicates potential genotoxicity.

Figure 1: A generalized workflow for assessing the genotoxicity of a chemical compound.

Signaling Pathways

There is no specific research available that directly implicates this compound in the modulation of specific signaling pathways relevant to drug development. However, many environmental compounds are investigated for their potential to disrupt key cellular signaling cascades.

Hypothetical Investigative Workflow for Signaling Pathway Analysis:

Should this compound be investigated for its effects on cellular signaling, a typical workflow would be employed.

-

High-Throughput Screening: Utilize reporter gene assays or other high-throughput methods to screen for activity against a panel of major signaling pathways (e.g., NF-κB, MAPK, Wnt, PI3K/Akt).

-

Target Validation: For any identified "hits," validate the effect using more specific assays such as Western blotting for key pathway proteins (e.g., phosphorylation status of kinases), quantitative PCR for target gene expression, or immunofluorescence to observe protein localization.

-

Mechanism of Action Studies: Further experiments would be designed to pinpoint the specific molecular target and mechanism of interaction within the pathway.

Figure 2: A logical workflow for investigating the effect of a compound on cellular signaling pathways.

Analytical Methodologies

The analysis of this compound, particularly in environmental samples, is typically performed using chromatographic techniques coupled with mass spectrometry.

General Experimental Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Extraction: For water samples, liquid-liquid extraction with a suitable solvent (e.g., dichloromethane, hexane) or solid-phase extraction (SPE) may be used to isolate and concentrate the analyte.

-

Derivatization: To improve chromatographic properties and detection sensitivity, phenols are often derivatized. A common method is acetylation using acetic anhydride.

-

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Injection: A splitless injection is often employed for trace analysis.

-

Temperature Program: An optimized temperature gradient is used to separate this compound from other compounds in the mixture.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive and selective quantification of the target analyte.

-

Conclusion

This compound is a well-characterized environmental compound primarily associated with pulp and paper mill effluents. While its physicochemical properties and analytical detection methods are established, there is a notable lack of in-depth research into its specific biological activities and effects on cellular signaling pathways from a pharmacological or drug development perspective. The experimental protocols and workflows described herein represent standard methodologies that could be applied to further investigate the bioactivity of this and other related compounds.

4,5-Dichloroguaiacol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloroguaiacol, a chlorinated aromatic organic compound, is a significant molecule of interest due to its prevalence as a byproduct in industrial processes, particularly in the bleaching of wood pulp, and its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and analytical workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the chemical name 4,5-dichloro-2-methoxyphenol, is a substituted guaiacol molecule. Its structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a methoxy group.

Chemical Structure:

Table 1: Physicochemical and Computed Properties of this compound [1]

| Property | Value | Source |

| IUPAC Name | 4,5-dichloro-2-methoxyphenol | PubChem |

| CAS Registry Number | 2460-49-3 | PubChem |

| Molecular Formula | C₇H₆Cl₂O₂ | PubChem |

| Molecular Weight | 193.02 g/mol | PubChem |

| Melting Point | 72-73 °C | ECHEMI[2] |

| Boiling Point | 146-155 °C @ 19 Torr | ECHEMI[2] |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 191.9744848 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| InChI | InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | PubChem |

| Canonical SMILES | COC1=CC(=C(C=C1O)Cl)Cl | PubChem |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (General Approach)

Materials:

-

Guaiacol

-

Chlorinating agent (e.g., sulfuryl chloride, chlorine gas)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., hexane, ethanol/water mixture)

Procedure:

-

Dissolve guaiacol in an appropriate anhydrous, non-polar solvent in a round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the chlorinating agent (approximately 2 molar equivalents) to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess chlorinating agent.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

Accurate detection and quantification of this compound are crucial for environmental monitoring and research purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A detailed method for the analysis of a range of chlorophenolic compounds, including this compound, in water samples has been established.[3]

3.1.1. Experimental Protocol: GC-MS Analysis of this compound in Water

Sample Preparation (Derivatization):

-

To an 800 mL water sample, add 100 µL of a labeled chlorophenolic internal standard solution (10 µg/mL).

-

Spike the samples with appropriate concentrations of this compound standard solutions.

-

Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample in a separatory funnel. Let the solution sit for 1 hour.

-

Add 100 mL of hexane and shake the mixture for 2 minutes.

-

Allow the layers to separate and collect the organic (hexane) layer.

-

Repeat the hexane extraction two more times.

-

Concentrate the combined organic layers and bring the final volume to 25 mL.

-

Add 250 µL of a recovery standard (10 µg/mL).

Instrumentation and Conditions:

-

Gas Chromatograph: TRACE 1610 GC or equivalent.

-

Mass Spectrometer: TSQ 9610 triple quadrupole mass spectrometer or equivalent.

-

GC Column: TraceGOLD TG-Dioxin or similar.

-

Injector: Splitless injection of 1 µL.

-

Carrier Gas: Helium.

-

Temperature Program: Optimized for the separation of chlorophenols (e.g., initial temperature of 60°C, ramp to 280°C).

-

MS Detection: Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and selectivity.

Diagram 2: GC-MS Sample Preparation Workflow

Caption: Workflow for the preparation of water samples for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

While a specific HPLC method for this compound was not found, a method for the closely related compound, 4,5-Dichlorocatechol, can be adapted.

3.2.1. Experimental Protocol: HPLC Analysis of this compound (Adapted Method)

Instrumentation and Reagents:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

HPLC-grade acetonitrile and water.

-

Phosphoric acid.

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v, isocratic). The gradient can be optimized for better separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound (likely around 280-290 nm).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Dissolve or dilute the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data (Predicted/Reported) |

| ¹H NMR | Predicted chemical shifts would show signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The exact shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Predicted chemical shifts would show signals for the seven carbon atoms in the molecule, with distinct shifts for the aromatic carbons, the methoxy carbon, and the carbons bearing the chloro and hydroxyl substituents. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms (M+2 and M+4). Fragmentation patterns would likely involve the loss of a methyl group (-15 amu) and a CO group (-28 amu) from the molecular ion. |

Biological Activity and Toxicology

This compound is known to be a component of chlorinated phenols found in pulp bleach plant effluents. While specific studies on the direct effects of this compound on signaling pathways such as MAPK and PI3K/Akt are limited, the broader class of chlorinated phenols has been studied for its environmental and toxicological impact.

The degradation of this compound by soil microorganisms has been reported, with dichlorocatechol identified as a metabolite. This suggests a potential pathway for its environmental breakdown.

Toxicological data for this compound is not extensively available. However, related compounds such as 2,4-dichlorophenol have been shown to have moderate acute oral and dermal toxicity in animal studies. Further research is needed to determine the specific cytotoxicity (IC50) and lethal dose (LD50) of this compound.

Diagram 3: Potential Environmental Fate of this compound

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 3. Chlorination of Guaiacol as a Model Compound of Benzene Nucleus of Lignin | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4,5-dichloro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2-methoxyphenol, also known as 4,5-dichloroguaiacol, is a chlorinated aromatic organic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methoxy group, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,5-dichloro-2-methoxyphenol, detailed experimental protocols, and characterization data to support researchers in its preparation and use.

Synthesis Pathway

The most direct and documented method for the synthesis of 4,5-dichloro-2-methoxyphenol is the electrophilic chlorination of guaiacol (2-methoxyphenol). This reaction proceeds by the substitution of hydrogen atoms on the aromatic ring with chlorine. The methoxy and hydroxyl groups of guaiacol are ortho-, para-directing, leading to the formation of several chlorinated isomers. The desired 4,5-dichloro isomer is a significant product under specific reaction conditions.

The primary challenge in this synthesis is controlling the regioselectivity to maximize the yield of the 4,5-dichloro isomer while minimizing the formation of other products such as 6-chloro-, 4,6-dichloro-, and trichloroguaiacol, as well as potential demethylation byproducts.

Formation of 4,5-Dichloroguaiacol in Pulp Bleaching Effluent: A Technical Guide

An in-depth examination of the formation mechanisms, analytical methodologies, and quantitative data relating to 4,5-dichloroguaiacol, a significant chlorinated phenolic compound originating from the chlorine bleaching of wood pulp.

This technical guide provides a comprehensive overview of the formation of this compound in pulp bleaching effluent, intended for researchers, scientists, and professionals in drug development and environmental science. The document details the chemical pathways leading to its creation, standardized analytical protocols for its detection and quantification, and a summary of reported concentrations in various industrial effluents and the efficacy of treatment technologies.

Introduction

The pulp and paper industry has historically been a significant contributor of chlorinated organic compounds to the environment, primarily due to the use of chlorine-based bleaching agents to achieve desired pulp brightness.[1][2] this compound is a prominent and representative chlorinated phenolic compound formed during the bleaching of kraft pulp. Its presence in mill effluents is of environmental concern due to its toxicity and potential for bioaccumulation. This guide elucidates the fundamental chemistry of its formation and the analytical techniques employed for its monitoring.

Formation Mechanism of this compound

The formation of this compound is a direct consequence of the reaction between chlorine-based bleaching agents and residual lignin in wood pulp. Lignin, a complex polymer of aromatic subunits, is the primary precursor. The guaiacyl (G-unit) structures within the lignin polymer are particularly susceptible to electrophilic substitution by chlorine.

The process begins with the delignification of wood chips to separate the cellulose fibers. However, residual lignin remains, which imparts a brown color to the pulp. To brighten the pulp, bleaching agents are applied. When elemental chlorine or hypochlorite is used, electrophilic chlorine (Cl+) attacks the electron-rich aromatic ring of the guaiacyl units in lignin. This leads to the substitution of hydrogen atoms on the aromatic ring with chlorine atoms. The methoxy group (-OCH3) at the 3-position and the hydroxyl group (-OH) at the 4-position of the guaiacyl unit direct the electrophilic substitution to the ortho and para positions. In the case of this compound, chlorination occurs at the 4th and 5th positions of the guaiacol structure.

The following diagram illustrates the simplified pathway for the formation of this compound from a guaiacyl unit in lignin during chlorine bleaching.

Caption: Formation pathway of this compound from lignin.

Quantitative Data

The concentration of this compound in pulp bleaching effluent can vary significantly depending on the type of wood, the pulping process, the bleaching sequence, and the wastewater treatment methods employed. The shift from traditional elemental chlorine (EC) bleaching to Elemental Chlorine Free (ECF) and Totally Chlorine Free (TCF) processes has led to a significant reduction in the formation of chlorinated organic compounds.

| Bleaching Technology | Compound | Concentration Range in Untreated Effluent (µg/L) | Reference |

| Elemental Chlorine (EC) | This compound | 50 - 200 | [3] |

| Elemental Chlorine (EC) | 3,4,6-Trichloroguaiacol | 95 (removal of 95%) | [3] |

| Elemental Chlorine (EC) | Tetrachloroguaiacol | 58 (removal of 58%) | [3] |

| Elemental Chlorine Free (ECF) | Adsorbable Organic Halides (AOX) | 0.3 - 1.7 kg/ODt pulp | |

| Totally Chlorine Free (TCF) | Adsorbable Organic Halides (AOX) | Negligible |

Table 1: Reported Concentrations of Chlorinated Guaiacols and AOX in Pulp Mill Effluents.

Different wastewater treatment technologies have been investigated for their efficiency in removing chlorinated phenolics from pulp mill effluents.

| Treatment Method | Compound | Removal Efficiency (%) | Reference |

| Fungal Treatment (Rhizopus oryzae) | This compound | 53 | |

| Fungal Treatment (Rhizopus oryzae) | 3,4,6-Trichloroguaiacol | 95 | |

| Fungal Treatment (Rhizopus oryzae) | Tetrachloroguaiacol | 58 | |

| Activated Petroleum Coke | Color, COD, DOC, AOX | >90 | |

| Activated Sludge | COD | 63 - 91 | |

| Anaerobic Filter | 2,4-Dichlorophenol | Complete dechlorination at ortho position |

Table 2: Efficiency of Various Treatment Methods for the Removal of Chlorinated Compounds.

Experimental Protocols for Analysis

The standard method for the determination of chlorinated phenolics, including this compound, in wastewater is EPA Method 1653. This method involves in situ acetylation of the phenolic compounds, followed by extraction and analysis using gas chromatography/mass spectrometry (GC/MS).

Sample Preparation and Derivatization

-

Sample Collection and Preservation: Collect a 1-liter aqueous sample in a clean, amber glass bottle. If residual chlorine is present, it must be quenched with sodium thiosulfate. Acidify the sample to a pH of less than 2 with sulfuric acid to prevent further reaction and preserve the analytes. Store the sample at 4°C.

-

Spiking: Spike the sample with a solution containing isotopically labeled analogs of the target compounds to serve as internal standards for quantification.

-

Buffering and pH Adjustment: Adjust the sample to a neutral pH and add a potassium carbonate buffer. Subsequently, raise the pH to between 9 and 11.5.

-

In Situ Acetylation (Derivatization): Add acetic anhydride to the buffered sample. This reaction converts the polar phenolic hydroxyl groups into less polar and more volatile acetate esters, which are more amenable to gas chromatography.

Extraction and Concentration

-

Liquid-Liquid Extraction: Extract the acetylated compounds from the aqueous sample using a non-polar solvent such as hexane. Perform the extraction multiple times to ensure efficient recovery.

-

Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small, precise volume (e.g., 0.5 mL) using a gentle stream of nitrogen or an evaporator.

Instrumental Analysis

-

GC/MS System: Utilize a gas chromatograph equipped with a capillary column (e.g., a low polarity silarylene phase) and a mass spectrometer detector.

-

Injection: Inject a small aliquot of the concentrated extract into the GC inlet.

-

Chromatographic Separation: The volatile acetate derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the resulting ions are measured, providing a unique mass spectrum for each compound that allows for positive identification and quantification.

The following diagram outlines the experimental workflow for the analysis of this compound in pulp bleaching effluent.

Caption: Experimental workflow for this compound analysis.

Conclusion

The formation of this compound in pulp bleaching effluent is a well-understood process resulting from the chlorination of residual lignin. The transition to ECF and TCF bleaching technologies has significantly mitigated the environmental release of this and other chlorinated phenolic compounds. Standardized analytical methods, such as EPA Method 1653, provide a robust framework for the accurate monitoring of these substances in industrial wastewater. Continued research into more efficient and environmentally benign bleaching processes and advanced wastewater treatment technologies remains crucial for the sustainable operation of the pulp and paper industry.

References

Microbial Degradation of 4,5-Dichloroguaiacol in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of 4,5-dichloroguaiacol (4,5-DCG) in soil environments. 4,5-DCG is a chlorinated organic compound that can be found in industrial effluents, particularly from pulp and paper bleaching processes. Understanding its fate and breakdown in soil is crucial for assessing its environmental impact and developing effective bioremediation strategies. This document synthesizes current knowledge on the degradation pathways, influencing factors, and key experimental methodologies for studying this process.

Core Principles of this compound Biodegradation

The microbial degradation of this compound in soil is primarily a co-metabolic process . This means that microorganisms do not utilize 4,5-DCG as a direct source of carbon and energy for growth. Instead, its degradation is facilitated by enzymes produced during the metabolism of a primary, more readily available substrate.

Key Findings:

-

Co-substrate Requirement: The presence of a suitable co-substrate is essential for the degradation of 4,5-DCG. Guaiacol has been identified as an effective co-substrate that stimulates the dechlorination of 4,5-DCG by soil microbial consortia.[1][2][3][4] For dechlorination to occur, the concentration of 4,5-DCG should generally be below 0.2 mM when guaiacol is supplied.[1]

-

Primary Metabolite: The initial step in the aerobic degradation of 4,5-DCG is the O-demethylation to form 4,5-dichlorocatechol . This has been confirmed as the primary metabolite in studies with both microbial consortia and isolated bacterial strains.

-

Aerobic vs. Anoxic Conditions: The fate of the primary metabolite, 4,5-dichlorocatechol, is highly dependent on the presence of oxygen.

-

Under aerobic conditions , 4,5-dichlorocatechol is further degraded.

-

Under anoxic or anaerobic conditions , 4,5-dichlorocatechol tends to accumulate, indicating a stall in the degradation pathway.

-

-

Isolating Degrading Microorganisms: To date, no microorganisms have been isolated that can utilize 4,5-DCG as a sole carbon source. However, guaiacol-degrading bacteria, such as Acinetobacter junii, have been shown to co-metabolize 4,5-DCG.

Data Presentation: Degradation Parameters

Quantitative data specifically for the microbial degradation of this compound in soil is limited in scientific literature. The following tables summarize available information and provide data for analogous chlorinated compounds to offer a comparative perspective on potential degradation rates and influencing factors.

Table 1: Co-metabolic Degradation of this compound

| Parameter | Value/Observation | Conditions | Source |

| Co-substrate | Guaiacol | Chemostat and soil consortium studies | |

| Maximum 4,5-DCG Concentration for Dechlorination | < 0.2 mM | In the presence of guaiacol | |

| Degrading Consortia | Microbial consortium from farm soil | Aerobic and anoxic conditions | |

| Primary Metabolite | 4,5-Dichlorocatechol | Aerobic degradation |

Table 2: Soil Half-Life (DT50) of Analogous Chlorinated Compounds

| Compound | Half-Life (Days) | Soil Type/Conditions | Source |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 6.2 | Aerobic mineral soil | |

| Aldrin | 20 - 100 | Moderately persistent in soil | |

| Carbofuran | 26 - 110 | Field soil | |

| Chlorothalonil | < 1 - 3.5 | Surface soil after foliar application | |

| 1,3-Dichloropropenes | 4 - 50 (rate of 2-25% per day) | Sandy and clay-containing soils |

Table 3: Optimal Environmental Conditions for the Degradation of Analogous Chlorophenols

| Parameter | Optimal Range | Compound(s) | Source |

| pH | 6.7 - 8.4 | Chlorpyrifos | |

| Temperature | 23 - 30 °C | 2,3,4,6-tetrachlorophenol, Chlorpyrifos | |

| Moisture | High water activity (>0.9) for some mesophiles | 2-Chlorophenol |

Proposed Degradation Pathway of this compound

The degradation of 4,5-DCG is initiated by an O-demethylation step, followed by the cleavage of the aromatic ring of the resulting catechol. Based on the well-studied pathways of other chlorinated aromatic compounds, a putative degradation pathway for 4,5-DCG is proposed.

The initial step is the conversion of 4,5-DCG to 4,5-dichlorocatechol, catalyzed by O-demethylase enzymes produced during the metabolism of guaiacol. Subsequently, under aerobic conditions, the aromatic ring of 4,5-dichlorocatechol is cleaved. This is typically catalyzed by dioxygenase enzymes, leading to the formation of chlorinated aliphatic intermediates that can be further metabolized and funneled into central metabolic pathways like the TCA cycle. The genes encoding these enzymes, such as tfdB for hydroxylases and tfdC for chlorocatechol 1,2-dioxygenases, have been well-characterized in the degradation of other chlorinated aromatic compounds.

Factors Influencing Degradation

The efficiency of 4,5-DCG degradation in soil is influenced by a variety of biotic and abiotic factors.

-

Microbial Community: The presence and activity of microorganisms capable of co-metabolizing 4,5-DCG are paramount.

-

Co-substrate Availability: As a co-metabolic process, the availability of a suitable primary substrate like guaiacol is a critical limiting factor.

-

Soil pH: pH affects microbial activity and the bioavailability of the compound. Generally, neutral to slightly alkaline pH is favorable for the degradation of many chlorinated phenols.

-

Temperature: Temperature influences microbial growth and enzyme kinetics. Mesophilic conditions (20-35°C) are often optimal for the degradation of similar compounds.

-

Soil Moisture and Oxygen: Water content affects microbial activity and the diffusion of substrates and oxygen. Oxygen availability determines whether the degradation can proceed past the dichlorocatechol intermediate.

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the microbial degradation of 4,5-DCG in soil.

Soil Microcosm Study for Degradation Kinetics

This protocol is designed to determine the degradation rate and half-life of 4,5-DCG in a controlled laboratory setting.

Methodology:

-

Soil Collection and Preparation:

-

Collect topsoil from the desired location.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic matter content, and texture.

-

-

Microcosm Setup:

-

In glass containers (e.g., Mason jars or serum bottles), place a known amount of soil (e.g., 50 g dry weight).

-

Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

-

Spike the soil with a stock solution of 4,5-DCG in a suitable solvent (e.g., acetone) to achieve the desired initial concentration. Allow the solvent to evaporate.

-

Add the co-substrate (e.g., guaiacol) at a predetermined concentration.

-

Include control microcosms:

-

Sterile control (autoclaved soil) to assess abiotic degradation.

-

Control without 4,5-DCG to monitor background microbial activity.

-

Control without the co-substrate to confirm its necessity.

-

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

For aerobic studies, ensure adequate aeration by loosely capping the containers or periodically opening them. For anaerobic studies, purge the headspace with an inert gas (e.g., N2) and seal hermetically.

-

-

Sampling and Extraction:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample triplicate microcosms for each treatment.

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetone/hexane or dichloromethane). Sonication or accelerated solvent extraction (ASE) can be used to improve efficiency.

-

-

Chemical Analysis:

-

Analyze the extracts for the concentration of 4,5-DCG and its metabolite, 4,5-dichlorocatechol, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization may be necessary for GC analysis of phenolic compounds.

-

-

Data Analysis:

-

Plot the concentration of 4,5-DCG against time to generate a degradation curve.

-

Calculate the degradation rate and half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

-

Isolation of Co-metabolizing Bacteria

This protocol aims to enrich and isolate bacteria from the soil that are capable of co-metabolizing 4,5-DCG.

Methodology:

-

Enrichment Culture:

-

Prepare a mineral salts medium (MSM) with guaiacol as the sole carbon source.

-

Inoculate the medium with a soil slurry.

-

Incubate under appropriate conditions (e.g., 30°C with shaking).

-

After significant growth is observed, transfer an aliquot to fresh MSM with guaiacol and a low concentration of 4,5-DCG.

-

Perform several successive transfers to enrich for bacteria that can tolerate 4,5-DCG and potentially co-metabolize it.

-

-

Isolation:

-

Plate serial dilutions of the final enrichment culture onto solid MSM agar plates with guaiacol as the carbon source.

-

Pick individual colonies with different morphologies and purify them by re-streaking.

-

-

Screening for Degradation Activity:

-

Grow each pure isolate in liquid MSM with guaiacol.

-

Once in the exponential growth phase, add 4,5-DCG to the cultures.

-

After a set incubation period, extract the culture medium and analyze for the disappearance of 4,5-DCG and the appearance of 4,5-dichlorocatechol by GC-MS or LC-MS/MS.

-

-

Identification:

-

Identify promising isolates through 16S rRNA gene sequencing.

-

Analytical Methods for 4,5-DCG and Metabolites

Accurate quantification of 4,5-DCG and its metabolites is crucial for degradation studies.

Sample Preparation and Extraction:

-

Soil: Solvent extraction using methods like Soxhlet, sonication, or Accelerated Solvent Extraction (ASE) with solvents such as acetone, hexane, or dichloromethane is common. Solid-Phase Microextraction (SPME) can also be used for sample cleanup and pre-concentration.

-

Liquid Culture: Liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) after acidification of the sample.

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of chlorophenols. Derivatization (e.g., acetylation or silylation) is often required to improve the volatility and chromatographic behavior of the phenolic compounds. The mass spectrometer allows for confident identification and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and often does not require derivatization, simplifying sample preparation. It is particularly useful for analyzing more polar metabolites.

Conclusion

The microbial degradation of this compound in soil is a complex process that relies on co-metabolism by indigenous microorganisms. While the initial degradation step to 4,5-dichlorocatechol is established, further research is needed to elucidate the complete degradation pathway, identify the specific microorganisms and enzymes involved, and quantify the degradation kinetics under various environmental conditions. The protocols and information presented in this guide provide a solid foundation for researchers to design and conduct studies aimed at filling these knowledge gaps, which will ultimately contribute to the development of effective bioremediation strategies for environments contaminated with chlorinated guaiacols.

References

Physicochemical Properties of Chlorinated Guaiacols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated guaiacols are a group of organochlorine compounds formed as byproducts of industrial processes, most notably the chlorine bleaching of wood pulp.[1] Their presence in the environment is of significant concern due to their potential toxicity and persistence. Understanding the physicochemical properties of these compounds is paramount for assessing their environmental fate, transport, and toxicological impact. This guide provides a comprehensive overview of the core physicochemical properties of chlorinated guaiacols, detailed experimental protocols for their determination, and a visualization of key biological pathways associated with their degradation and toxicity.

Core Physicochemical Properties

The environmental behavior and biological activity of chlorinated guaiacols are dictated by a range of physicochemical parameters. These include their water solubility, acidity (pKa), lipophilicity (logP), and volatility (vapor pressure). The degree and position of chlorine substitution on the guaiacol ring significantly influence these properties.

Data Presentation

The following tables summarize the key physicochemical properties of guaiacol and several of its chlorinated derivatives.

Table 1: General Physicochemical Properties of Guaiacol and Chlorinated Guaiacols

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Guaiacol | 90-05-1 | C₇H₈O₂ | 124.14 | 26-29 | 205 |

| 4-Chloroguaiacol | 16766-30-6 | C₇H₇ClO₂ | 158.58 | - | - |

| 4,5-Dichloroguaiacol | 2460-49-3 | C₇H₆Cl₂O₂ | 193.03 | 72-73 | 146-155 @ 19 Torr |

| 4,6-Dichloroguaiacol | 16766-31-7 | C₇H₆Cl₂O₂ | 193.03 | 63-64 | 255.8 (Predicted) |

| 3,5,6-Trichloroguaiacol | 938-23-8 | C₇H₅Cl₃O₂ | 227.48 | - | - |

| Tetrachloroguaiacol | 2539-17-5 | C₇H₄Cl₄O₂ | 261.92 | 119-121 | 316 @ 760 mmHg |

Table 2: Environmental and Toxicological Physicochemical Properties of Guaiacol and Chlorinated Guaiacols

| Compound | Aqueous Solubility (g/L) | pKa | logP | Vapor Pressure (mmHg @ 25°C) |

| Guaiacol | 17 (15°C) | 9.98 | 1.34 | 0.11 |

| 4-Chloroguaiacol | - | - | - | - |

| This compound | - | - | 3.25 | 0.00 |

| 4,6-Dichloroguaiacol | - | 8.07 (Predicted) | - | - |

| 3,5,6-Trichloroguaiacol | - | - | 3.36 | - |

| Tetrachloroguaiacol | - | 6.16 (Predicted) | 4.4 | 0.000227 |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for reliable environmental and toxicological assessment. The following sections detail standard experimental protocols for measuring pKa, logP, and vapor pressure.

Determination of Acid Dissociation Constant (pKa) by Spectrophotometric Titration

The pKa of a phenolic compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.[2]

Principle: The acidic (protonated) and basic (deprotonated) forms of a phenol have distinct absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the chlorinated guaiacol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10⁻² M.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.[3]

-

Prepare a background solution with the same ionic strength and solvent composition as the sample solutions.

-

-

Spectrophotometric Measurement:

-

Calibrate a spectrophotometer using a blank solution (the background solution).

-

For each buffer solution, add a small, precise volume of the chlorinated guaiacol stock solution.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).[2]

-

Measure the pH of each solution using a calibrated pH meter.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms.

-

Plot the absorbance at this wavelength against the measured pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 1:1 ratio of the acidic and basic forms.

-

Alternatively, more sophisticated data analysis can be performed by fitting the absorbance data to the appropriate equation using software like STAR (Stability Constants by Absorbance Readings).[2]

-

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most widely recognized method for the experimental determination of logP.

Principle: A known amount of the analyte is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the analyte in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the chlorinated guaiacol in the appropriate phase (usually the one in which it is more soluble).

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and water.

-

Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow the analyte to reach equilibrium between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the chlorinated guaiacol in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

It is crucial to prepare a calibration curve for the analytical method to ensure accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP as log₁₀(P).

-

Determination of Vapor Pressure by Gas Chromatography Retention Time Method

The gas chromatographic (GC) retention time method is a reliable technique for determining the vapor pressure of semi-volatile organic compounds.

Principle: The retention time of a compound in a gas chromatograph is inversely proportional to its vapor pressure. By comparing the retention time of the target compound to that of a series of reference compounds with known vapor pressures, the vapor pressure of the target compound can be determined.

Methodology:

-

Instrumental Setup:

-

A gas chromatograph equipped with a suitable capillary column (e.g., non-polar) and a detector (e.g., Flame Ionization Detector or Mass Spectrometer) is required.

-

The GC oven temperature must be precisely controlled.

-

-

Sample and Standard Preparation:

-

Prepare a solution containing the chlorinated guaiacol of interest and a series of reference compounds with well-established vapor pressures in a suitable solvent. The reference compounds should have volatilities that bracket the expected volatility of the analyte.

-

-

Chromatographic Analysis:

-

Inject the prepared solution into the GC under isothermal conditions at several different temperatures.

-

Record the retention time for the analyte and each of the reference compounds at each temperature.

-

-

Data Analysis:

-

For each temperature, plot the logarithm of the known vapor pressure of the reference compounds against their corresponding retention times.

-

A linear relationship should be observed.

-

From the retention time of the chlorinated guaiacol at each temperature, its vapor pressure can be interpolated from the calibration curve.

-

The Clausius-Clapeyron equation can then be used to determine the vapor pressure at a standard temperature (e.g., 25°C) and the enthalpy of vaporization.

-

Signaling Pathways and Logical Relationships

The environmental fate and toxicity of chlorinated guaiacols are governed by complex biological and chemical processes. The following diagrams, generated using Graphviz, illustrate key pathways.

Figure 1: Microbial Degradation of Chlorinated Guaiacols

This diagram illustrates the initial steps in the aerobic biodegradation of chlorinated guaiacols by bacteria such as Rhodococcus chlorophenolicus. The process typically begins with hydroxylation to form a chlorinated catechol, followed by reductive dechlorination and subsequent ring cleavage, ultimately leading to mineralization.

Figure 2: Uncoupling of Oxidative Phosphorylation

This diagram depicts a key mechanism of toxicity for many chlorophenolic compounds, including chlorinated guaiacols. These compounds can act as uncouplers of oxidative phosphorylation in mitochondria. They disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular energy production and can result in cell death.

Conclusion

This technical guide has provided a detailed overview of the critical physicochemical properties of chlorinated guaiacols, along with standardized methodologies for their determination. The presented data and protocols are essential for researchers and professionals involved in environmental monitoring, toxicology studies, and the development of remediation strategies for these persistent organic pollutants. The visualization of their biodegradation and toxicity pathways offers a clearer understanding of their biological interactions, which is fundamental for accurate risk assessment and the development of safer industrial processes. Further research to fill the existing data gaps, particularly for experimental pKa values of a wider range of chlorinated guaiacols, is encouraged to enhance the accuracy of environmental and toxicological models.

References

IUPAC name and synonyms for 4,5-Dichloroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloroguaiacol, a significant chlorinated phenol derivative. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity: IUPAC Name and Synonyms

The formal nomenclature and common synonyms for this compound are crucial for accurate identification in research and development.

-

IUPAC Name : 4,5-dichloro-2-methoxyphenol[1]

-

Synonyms :

-

This compound

-

Phenol, 4,5-dichloro-2-methoxy-

-

Guaiacol, 4,5-dichloro-

-

2-Methoxy-4,5-dichlorophenol

-

UNII-UE34XAW6L9

-

DTXSID5022192

-

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for experimental design, formulation development, and toxicological assessment.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 2460-49-3 | [1] |

| Molecular Formula | C₇H₆Cl₂O₂ | [1] |

| Molecular Properties | ||

| Molecular Weight | 193.02 g/mol | [1] |

| Exact Mass | 191.9744848 Da | [1] |

| Physicochemical Data | ||

| Melting Point | 72-73 °C | |

| Boiling Point | 146-155 °C @ 19 Torr | |

| Density | 1.4 ± 0.1 g/cm³ | |

| XLogP3 | 3.3 | |

| Topological Polar Surface Area | 29.5 Ų | |

| Pharmacokinetic Data | ||

| Biological Half-Life | 0.71 Days | |

| Bioconcentration Factor | 107.15 | |

| Computed Properties | ||

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Complexity | 132 |

Experimental Protocols

Synthesis of this compound via Chlorination of Guaiacol

This protocol describes a representative method for the synthesis of dichlorinated guaiacol derivatives, including the 4,5-isomer, through the direct chlorination of guaiacol. The reaction proceeds via electrophilic aromatic substitution.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)

-

Ice bath

-

Stirring apparatus

-

Round-bottom flask

-

Dropping funnel

-

Apparatus for quenching and work-up (e.g., separatory funnel, sodium bicarbonate solution, sodium sulfite solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography with silica gel or recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in the chosen anhydrous solvent. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (approximately 2 molar equivalents for dichlorination) to the stirred solution of guaiacol. Maintain the temperature below 10 °C throughout the addition to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of products.

-

Quenching: Once the reaction is deemed complete, carefully quench the reaction mixture by slowly adding it to an ice-cold solution of sodium sulfite to neutralize any excess chlorinating agent.

-

Work-up: Transfer the mixture to a separatory funnel. Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product will likely be a mixture of mono- and dichlorinated isomers (including 4,5-, 3,5-, and 5,6-dichloroguaiacol). Purify the desired this compound isomer from this mixture using column chromatography on silica gel or by fractional recrystallization.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and the logical relationships of its chemical identifiers.

Caption: Synthesis workflow for this compound from guaiacol.

Caption: Key chemical identifiers for this compound.

Biological Activity and Toxicity

This compound is a component of chlorinated phenols, which are known environmental contaminants often originating from industrial processes such as pulp and paper bleaching. As a class, chlorinated phenols can exhibit toxicity. Studies on related compounds suggest that toxicity can be mediated through mechanisms such as oxidative stress. For instance, some chlorinated phenols can induce the generation of reactive oxygen species (ROS), leading to cellular damage.

The biodegradation of chlorinated guaiacols has been observed in microorganisms. For example, bacteria like Rhodococcus chlorophenolicus can degrade various chlorinated guaiacols. This degradation process often involves initial hydroxylation and dechlorination steps, breaking down the compound into less toxic intermediates. However, the specific signaling pathways and detailed toxicological mechanisms directly attributed to this compound in higher organisms require further investigation.

References

Aquatic Toxicity Profile of 4,5-Dichloroguaiacol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aquatic toxicity of 4,5-Dichloroguaiacol (CAS No. 2460-49-3), a chlorinated phenolic compound often associated with pulp and paper mill effluents.[1][2] Understanding the ecotoxicological profile of this compound is critical for environmental risk assessment and the development of sustainable industrial processes. This document summarizes key aquatic toxicity data, outlines relevant experimental methodologies, and presents a logical workflow for aquatic toxicity assessment.

Quantitative Aquatic Toxicity Data

The following tables summarize the available acute toxicity data for this compound across different trophic levels.

Table 1: Acute Toxicity of this compound to Fish

| Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Salmo gairdneri (Rainbow Trout) | 96 hours | LC50 | 2.3 | Voss et al., 1980[3] |

| Poecilia reticulata (Guppy) | - | LC50 | 4.8 | Salkinoja-Salonen et al., 1981[3] |

| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 4.47 | Geiger et al., 1985[3] |

| Pimephales promelas (Fathead Minnow) | 96 hours | EC50 | 2.95 | Geiger et al., 1985 |

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia sp. | - | LC50 | 3.1 - 6.2 | Salkinoja-Salonen et al., 1981 |

Table 3: Acute Toxicity of this compound to Algae

| Test Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Selenastrum capricornutum | 96 hours | LC50 | 3.1 | Kuivasniemi et al., 1985 |

LC50 (Lethal Concentration 50%): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms within a specified time.

Experimental Protocols

While the specific experimental details for the cited studies are not fully available, standard aquatic toxicity testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Acute Fish Toxicity Test (based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish.

-

Test Organism: A recommended species like Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead Minnow (Pimephales promelas).

-

Test Duration: 96 hours.

-

Method: Fish are exposed to the test substance in a series of concentrations. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously renewed).

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects, such as behavioral changes, are also noted.

-

Data Analysis: The LC50 value is calculated using statistical methods like probit analysis.

Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans.

-

Test Organism: Daphnia magna or a similar cladoceran species.

-

Test Duration: 48 hours.

-

Method: Daphnids are exposed to a range of concentrations of the test substance. The test is typically static.

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 for immobilisation is determined.

Alga, Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: A rapidly growing green alga species, such as Selenastrum capricornutum (now known as Raphidocelis subcapitata).

-

Test Duration: 72 to 96 hours.

-

Method: Algal cultures are exposed to various concentrations of the test substance under controlled light and temperature conditions.

-

Endpoint: Inhibition of growth, which can be measured by changes in cell count, biomass, or other growth metrics.

-

Data Analysis: The EC50 for growth inhibition is calculated.

Logical Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a chemical substance.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound toxicity in aquatic organisms are not extensively detailed in the available literature, chlorinated phenols, in general, are known to exert their toxic effects through mechanisms such as uncoupling of oxidative phosphorylation and disruption of cell membranes. Further research is required to elucidate the precise molecular initiating events and adverse outcome pathways for this specific compound.

The experimental workflow for a standard aquatic toxicity test follows a structured approach as depicted in the diagram below.

References

Bioaccumulation Potential of 4,5-Dichloroguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bioaccumulation potential of 4,5-Dichloroguaiacol, a chlorinated organic compound. While specific experimental bioaccumulation studies on this compound are limited, this guide synthesizes available data on its physicochemical properties and predicted bioconcentration factor to assess its potential for accumulation in organisms. Detailed, generalized experimental protocols for determining bioaccumulation, based on internationally recognized guidelines, are provided to facilitate future research. Additionally, this guide outlines the known cellular responses to chloroguaiacols to provide a broader toxicological context.

Introduction to Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.[1] It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Two main processes contribute to bioaccumulation:

-

Bioconcentration: The uptake of a chemical from the surrounding environment (e.g., water) into an organism.

-

Biomagnification: The increasing concentration of a substance in organisms at successively higher levels in a food chain.

The potential for a chemical to bioaccumulate is a critical component of environmental risk assessment. High bioaccumulation can lead to toxic effects in the organism and its predators.

Physicochemical Properties and Predicted Bioaccumulation of this compound

The bioaccumulation potential of a chemical is strongly related to its physicochemical properties, particularly its hydrophobicity. The octanol-water partition coefficient (Kow) is a key parameter used to predict this potential. A higher log Kow value generally indicates a greater tendency for a substance to partition into fatty tissues, and thus to bioaccumulate.

The following table summarizes the key physicochemical properties and predicted bioaccumulation metrics for this compound.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2O2 | [2] |

| Molecular Weight | 193.02 g/mol | [2] |

| CAS Number | 2460-49-3 | [2] |

| Log Kow (XLogP3) | 3.3 | [2] |

| Predicted Bioconcentration Factor (BCF) | 107.15 | |

| Predicted Biological Half-Life | 0.71 Days | |

| Melting Point | 72-73 °C | |

| Boiling Point | 146-155 °C @ 19 Torr |

Based on the predicted log Kow of 3.3, this compound has a moderate potential for bioaccumulation. Substances with a log Kow greater than 5 are generally considered to have a high potential to bioaccumulate. The predicted Bioconcentration Factor (BCF) of 107.15 is below the threshold that typically triggers regulatory concern (BCF > 2000 to 5000).

Experimental Protocol for Bioconcentration Factor (BCF) Determination in Fish (Based on OECD Test Guideline 305)

While a specific experimental protocol for this compound is not available, the following generalized protocol, based on the OECD Test Guideline 305, outlines the standard procedure for determining the BCF of a chemical in fish.

Principle

The bioconcentration of a test substance in fish is evaluated during an exposure phase (uptake) followed by a depuration phase (elimination) in a substance-free environment. The BCF is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.

Test Organism

A species of fish with a low fat content and a high respiration rate is typically used, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

Materials and Methods

-

Test Substance: this compound

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Water: Dechlorinated tap water or reconstituted water with known quality characteristics.

-

Analytical Method: A validated analytical method with sufficient sensitivity to measure the concentration of this compound in water and fish tissue.

Procedure

-

Acclimation: Fish are acclimated to the test conditions for at least two weeks.

-

Uptake Phase:

-

Fish are exposed to a constant, sublethal concentration of this compound in the test water.

-

Water samples are taken regularly to monitor the concentration of the test substance.

-

Sub-samples of fish are taken at predetermined intervals to measure the concentration of the substance in their tissues.

-

This phase continues until a steady-state concentration in the fish is reached (typically 28 days).

-

-

Depuration Phase:

-

The remaining fish are transferred to a clean, identical test system with no test substance.

-

Fish are sampled at intervals to measure the decrease in the concentration of the substance in their tissues.

-

This phase continues until the concentration in the fish is below the limit of detection or for a predetermined period.

-

Data Analysis

The BCF is calculated using the following formula:

BCF = Concentration in fish (at steady-state) / Concentration in water

The uptake and depuration rate constants can also be calculated from the data.

Visualizations

Bioaccumulation Assessment Workflow

Caption: Workflow for assessing the bioaccumulation potential of a chemical.

Bioconcentration and Bioaccumulation in Aquatic Organisms

Caption: Conceptual diagram of bioconcentration and bioaccumulation pathways in fish.

Cellular Response to Chloroguaiacols

Caption: Known cellular responses to exposure to chloroguaiacols.

Conclusion

Based on its physicochemical properties, particularly its log Kow of 3.3, and a predicted BCF of 107.15, this compound is expected to have a low to moderate potential for bioaccumulation in aquatic organisms. However, this assessment is based on predictive models. Experimental verification using standardized protocols, such as the OECD Test Guideline 305, is necessary to definitively determine its bioconcentration factor and confirm this assessment. Further research into the metabolic pathways and potential toxicological effects of this compound is also warranted to fully understand its environmental risk profile.

References

4,5-Dichloroguaiacol material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4,5-Dichloroguaiacol (CAS No. 2460-49-3), a chlorinated phenol derivative.[1][2][3][4][5] The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the potential hazards and implementing appropriate safety protocols.

Chemical Identification

| Identifier | Value |

| Chemical Name | 4,5-Dichloro-2-methoxyphenol |

| Synonyms | This compound, Guaiacol, 4,5-dichloro- |

| CAS Number | 2460-49-3 |

| Molecular Formula | C₇H₆Cl₂O₂ |

| Molecular Weight | 193.03 g/mol |

| InChI | InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |

| SMILES | COc1cc(Cl)c(Cl)cc1O |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Melting Point | 72-73 °C |

| Boiling Point | 146-155 °C @ 19 Torr |

| Flash Point | 121.8±25.9 °C |

| Density | 1.4±0.1 g/cm³ |

| Vapor Pressure | 0.00 mmHg |

| Refractive Index | 1.571 |

| pKa | 8.58±0.23 (Predicted) |

| XLogP3 | 3.25 |

Hazard Identification and GHS Classification

Based on available data, this compound is classified with the following hazards. It is crucial to handle this compound with appropriate caution.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life |

GHS Pictograms:

Signal Word: Warning

Experimental Protocols

Detailed experimental protocols for the toxicological and physical property testing of this compound are not publicly available within standard Material Safety Data Sheets. The presented data is typically derived from standardized testing methods (e.g., OECD guidelines) conducted by chemical manufacturers and regulatory bodies. For specific experimental methodologies, direct inquiry to the supplier or reference to specialized toxicological literature is recommended.

Safety and Handling

Exposure Controls and Personal Protection

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location.

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray.

Handling and Storage

-

Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is -18°C. For long-term storage as a powder, -20°C for up to 3 years is suggested.

First-Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Avoid release to the environment. Collect spillage.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Toxicological Information

Logical Relationships in Safety Handling

The following diagram illustrates the logical workflow for safely handling this compound, from risk assessment to emergency response.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound | C7H6Cl2O2 | CID 17160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS 2460-49-3 | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 2460-49-3 | LGC Standards [lgcstandards.com]

- 5. T40125-25mg | this compound [2460-49-3] Clinisciences [clinisciences.com]

Solubility of 4,5-Dichloroguaiacol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,5-dichloroguaiacol. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on its physicochemical properties and a detailed experimental protocol for determining its solubility in aqueous and organic solvents.

Introduction to this compound

This compound is a chlorinated phenol that is of interest to researchers in various fields, including environmental science and toxicology. An understanding of its solubility is critical for designing experiments, developing analytical methods, and assessing its environmental fate and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 193.03 g/mol | --INVALID-LINK-- |

| Melting Point | 72-73 °C | --INVALID-LINK-- |

| Boiling Point | 146-155 °C @ 19 Torr | --INVALID-LINK-- |

| XLogP3 | 3.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Qualitative Solubility Assessment

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed XLogP3 value of 3.3 for this compound suggests that it is significantly more soluble in lipophilic (fat-like) organic solvents than in water.

-

Water Solubility: The presence of a hydroxyl (-OH) and a methoxy (-OCH₃) group, which can participate in hydrogen bonding, imparts some degree of water solubility. However, the two chlorine atoms and the benzene ring are hydrophobic, which is expected to limit its aqueous solubility. Therefore, this compound is predicted to be sparingly soluble to poorly soluble in water.

-

Organic Solvent Solubility: Due to its lipophilic nature, this compound is expected to exhibit good solubility in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): Good solubility is expected due to the presence of polar functional groups.

-

Polar Protic Solvents (e.g., methanol, ethanol): Good solubility is anticipated as these solvents can engage in hydrogen bonding with the hydroxyl and methoxy groups of this compound.

-